6-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound characterized by its isoquinoline structure with a methoxy group and a carbonitrile functional group. Its chemical formula is and it has a molecular weight of 184.19 g/mol. The compound features a unique arrangement of atoms that contributes to its chemical properties and biological activities, making it an interesting subject of study in organic chemistry and medicinal chemistry .
Research indicates that 6-Methoxyisoquinoline-1-carbonitrile exhibits significant biological activities, including:
Several synthesis methods have been developed for 6-Methoxyisoquinoline-1-carbonitrile:
6-Methoxyisoquinoline-1-carbonitrile has several applications in various fields:
Studies on the interactions of 6-Methoxyisoquinoline-1-carbonitrile with biological systems reveal:
Several compounds share structural similarities with 6-Methoxyisoquinoline-1-carbonitrile. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
6-Methoxyquinoline-2-carbonitrile | Different position of carbonitrile group | |
6-Methoxyisoquinoline-5-carbonitrile | Variation in the position of the methoxy group | |
7-Methoxyisoquinoline | Lacks carbonitrile functionality |
The uniqueness of 6-Methoxyisoquinoline-1-carbonitrile lies in its specific arrangement of substituents, which influences its biological activity and chemical reactivity compared to similar compounds. Its ability to inhibit specific cytochrome P450 enzymes sets it apart from other isoquinoline derivatives, making it a valuable candidate for further research in medicinal chemistry .